molecular formula C23H17ClN2O5 B460770 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile CAS No. 674805-43-7

2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile

Cat. No. B460770
CAS RN: 674805-43-7
M. Wt: 436.8g/mol
InChI Key: CYPQAWJVFHHRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an amino group, a methoxy group, a hydroxymethyl group, and a nitrile group. It also contains a pyrano[3,2-b]pyran ring system, which is a type of fused bicyclic ring system .

Scientific Research Applications

Subheading: Structural Analysis and Optical Behavior of Pyranoquinoline Derivatives

Studies have explored the structural and optical properties of various 4H-pyranoquinoline derivatives, revealing significant insights. Zeyada et al. (2016) conducted an in-depth analysis of the structural and optical characteristics of thin films made from specific derivatives of 4H-pyranoquinoline, identifying their polycrystalline nature in powder form and transformation into nanocrystallites dispersed in an amorphous matrix upon thermal deposition. Their research highlighted the stability of chemical bonds after deposition and detailed the compounds' optical properties based on spectrophotometer measurements, such as the absorption parameters and electron transition types (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antibacterial and Antioxidant Properties

Subheading: Antibacterial and Antioxidant Efficacy of Pyrano[3,2-b]pyran Derivatives

A 2020 study by Ostadsharif Memar et al. synthesized derivatives of 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b]pyran-3-carbonitriles and evaluated their antibacterial and antioxidant properties. Notably, derivatives with specific substituent groups exhibited notable antibacterial activity against bacteria like Staphylococcus aureus and also demonstrated strong antioxidant activity, which was measured using the DPPH radical-scavenging method. This study presents a green synthesis approach, emphasizing its advantages such as high yields, short reaction times, and the elimination of toxic solvents or complex purification steps (Ostadsharif Memar et al., 2020).

AC Electrical Conductivity and Dielectrical Properties

Subheading: Dielectric Analysis of Pyranoquinoline Derivatives Thin Films

Research by Zeyada et al. (2016) on the AC electrical conductivity and dielectrical properties of thin films of specific 4H-pyranoquinoline derivatives provided valuable data on the AC electrical conduction mechanism and dielectric behavior of these compounds. This study elaborated on various parameters such as barrier height, charge density, hopping distance, and dielectric constants, offering a comprehensive understanding of the compounds' electrical and dielectric properties (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Photovoltaic and Electrical Characteristics

Subheading: Photovoltaic Potential of Pyranoquinoline Derivatives

Investigations into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives shed light on their potential use in organic–inorganic photodiode fabrication. The study by Zeyada et al. (2016) analyzed the absorbance, energy band diagrams, and electrical properties of these derivatives, emphasizing their suitability as photodiodes due to their rectification behavior and photovoltaic properties under both dark and illuminated conditions. The research provided a detailed look at the diode parameters and the influence of temperature on their performance (Zeyada, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O5/c24-14-7-5-13(6-8-14)12-29-19-4-2-1-3-16(19)20-17(10-25)23(26)31-21-18(28)9-15(11-27)30-22(20)21/h1-9,20,27H,11-12,26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPQAWJVFHHRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.